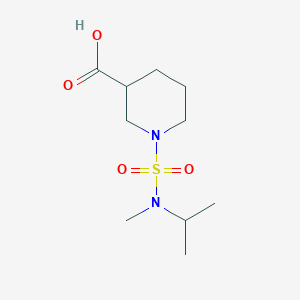

1-(n-Isopropyl-N-methylsulfamoyl)piperidine-3-carboxylic acid

Descripción

1-(n-Isopropyl-N-methylsulfamoyl)piperidine-3-carboxylic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Propiedades

Fórmula molecular |

C10H20N2O4S |

|---|---|

Peso molecular |

264.34 g/mol |

Nombre IUPAC |

1-[methyl(propan-2-yl)sulfamoyl]piperidine-3-carboxylic acid |

InChI |

InChI=1S/C10H20N2O4S/c1-8(2)11(3)17(15,16)12-6-4-5-9(7-12)10(13)14/h8-9H,4-7H2,1-3H3,(H,13,14) |

Clave InChI |

XJADPWCIOYPUTO-UHFFFAOYSA-N |

SMILES canónico |

CC(C)N(C)S(=O)(=O)N1CCCC(C1)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 1-(n-Isopropyl-N-methylsulfamoyl)piperidine-3-carboxylic acid involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.

Functionalization: Introduction of the isopropyl and methylsulfamoyl groups through nucleophilic substitution or other suitable reactions.

Industrial Production: Large-scale production may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.

Análisis De Reacciones Químicas

1-(n-Isopropyl-N-methylsulfamoyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions: Reactions typically occur under controlled conditions, such as specific temperatures and solvents, to achieve the desired products.

Aplicaciones Científicas De Investigación

1-(n-Isopropyl-N-methylsulfamoyl)piperidine-3-carboxylic acid has various applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including its role in drug development.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mecanismo De Acción

The mechanism of action of 1-(n-Isopropyl-N-methylsulfamoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparación Con Compuestos Similares

1-(n-Isopropyl-N-methylsulfamoyl)piperidine-3-carboxylic acid can be compared with other piperidine derivatives, such as:

Piperidinones: Compounds containing a piperidine ring with a ketone functional group.

Spiropiperidines: Piperidine derivatives with a spirocyclic structure.

Actividad Biológica

1-(n-Isopropyl-N-methylsulfamoyl)piperidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to summarize the available research findings regarding its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

1-(n-Isopropyl-N-methylsulfamoyl)piperidine-3-carboxylic acid has a molecular formula of C₉H₁₈N₂O₃S, with a molecular weight of approximately 218.32 g/mol. The compound features a piperidine ring substituted with a sulfamoyl group and a carboxylic acid moiety, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound has inhibitory effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in animal models, potentially through the inhibition of pro-inflammatory cytokines.

- Analgesic Effects : There is evidence suggesting analgesic properties, possibly linked to central nervous system interactions.

Synthesis

The synthesis of 1-(n-Isopropyl-N-methylsulfamoyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with sulfamoyl chlorides under controlled conditions. The following reaction pathway has been proposed:

- Formation of the Sulfamoyl Group : Piperidine is reacted with N-methylsulfamoyl chloride to introduce the sulfamoyl moiety.

- Carboxylation : The resulting intermediate undergoes carboxylation to yield the final product.

The biological activity of 1-(n-Isopropyl-N-methylsulfamoyl)piperidine-3-carboxylic acid is hypothesized to involve:

- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammatory pathways, leading to decreased production of inflammatory mediators.

- Membrane Interaction : Its structural characteristics suggest potential interactions with cellular membranes, influencing permeability and cellular signaling.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Anti-inflammatory Effects : In a controlled trial involving animal models, administration of the compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

- Antimicrobial Efficacy Assessment : A study evaluating its antimicrobial properties found that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at specific concentrations.

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.